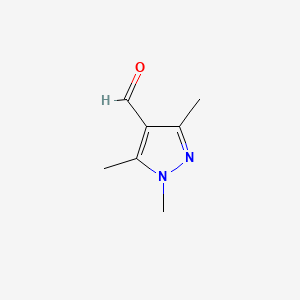

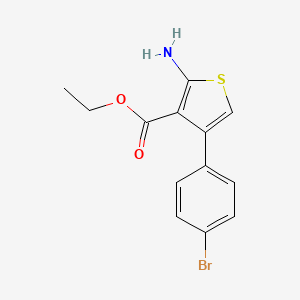

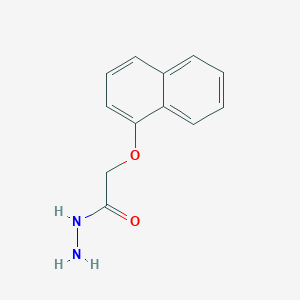

![molecular formula C12H14BrNO4S B1270356 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 203519-01-1](/img/structure/B1270356.png)

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

Vue d'ensemble

Description

“1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a related compound, “1-(4-Bromophenylsulfonyl)piperazine”, the InChI code is "1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2" .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, boiling point, melting point, density, and more. Unfortunately, there isn’t any specific information available about the physical and chemical properties of "1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid" .Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Therapeutic Agents

“1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” is utilized in medicinal chemistry for the synthesis of various therapeutic agents. Its sulfonyl moiety serves as a crucial pharmacophore in drug design, contributing to the binding affinity and specificity of the compounds towards their biological targets . The bromophenyl group can undergo further cross-coupling reactions, enabling the creation of complex molecules for potential use in treating diseases.

Material Science: Advanced Polymer Synthesis

In material science, this compound finds application in the synthesis of advanced polymers. The bromine atom can initiate controlled radical polymerization processes, leading to polymers with precise structures and properties. These polymers could be used in high-performance materials, coatings, or as functional components in electronic devices .

Industrial Applications: Catalyst Development

The compound’s structural features make it suitable for the development of catalysts in industrial chemical processes. Its ability to act as a ligand for transition metals can lead to the formation of catalytic complexes that are efficient in various chemical transformations, including oxidation, reduction, and cross-coupling reactions .

Environmental Impact: Degradation Studies

Research into the environmental impact of “1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” includes its degradation studies. Understanding its breakdown products and pathways is essential for assessing its environmental footprint and developing strategies for its safe disposal or recycling .

Analytical Chemistry: Chromatographic Analysis

This compound is also significant in analytical chemistry, where it can be used as a standard or reference compound in chromatographic analysis. Its unique chemical structure allows for its detection and quantification in complex mixtures, aiding in the quality control of pharmaceuticals and other chemical products .

Biochemistry Research: Proteomics

Lastly, in biochemistry research, “1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” is employed in proteomics studies. It can be used to modify peptides and proteins, facilitating their analysis and identification in proteomic workflows. This modification can improve the detection sensitivity and provide insights into protein structure and function .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes that result in its observed biological effects .

Result of Action

Similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVQMTHMVVRANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353289 | |

| Record name | 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

CAS RN |

203519-01-1 | |

| Record name | 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

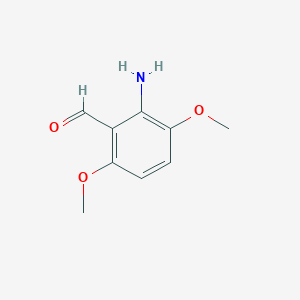

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

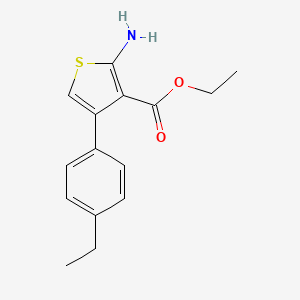

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

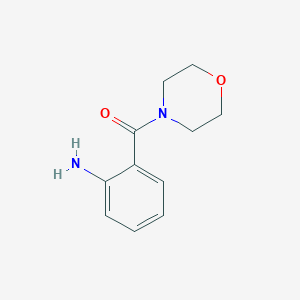

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)